1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde
Description
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a benzimidazole ring substituted with a 2-methylphenylmethyl group and an aldehyde functional group at the 2-position.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-2-3-7-13(12)10-18-15-9-5-4-8-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJAVVOFXOJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde. One common method is the reaction of 2-aminobenzimidazole with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide, followed by oxidation to introduce the aldehyde group . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Scientific Research Applications
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function . These interactions can result in the compound’s observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the aldehyde group and has different chemical properties and reactivity.
Benzimidazole-2-carbaldehyde: Lacks the 2-methylphenylmethyl group, resulting in different biological activities.
1-[(2-Chlorophenyl)methyl]benzimidazole-2-carbaldehyde: Contains a chlorine substituent instead of a methyl group, leading to variations in reactivity and applications.
Uniqueness
1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde is unique due to the presence of both the 2-methylphenylmethyl group and the aldehyde functional group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
